![molecular formula C14H22O7 B073447 [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate CAS No. 1230-36-0](/img/structure/B73447.png)
[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as Ac-β-D-GlcNAc-(1->4)-β-D-GlcNAc-(1->6)-O-Ac and is commonly used in the synthesis of carbohydrates and glycoconjugates.
Wirkmechanismus
The mechanism of action of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate involves the formation of glycosidic bonds between carbohydrates and other molecules. This compound acts as a donor molecule in the glycosylation reaction and is involved in the formation of glycoconjugates. The glycosylation of proteins is an important post-translational modification that plays a crucial role in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate have been studied extensively in scientific research. This compound has been shown to have an impact on the glycosylation of proteins and the formation of glycoconjugates. It has also been shown to have potential applications in the development of new methods for the synthesis of complex carbohydrates and glycoconjugates.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate for lab experiments include its potential applications in the synthesis of carbohydrates and glycoconjugates. This compound has been shown to have a high degree of selectivity and efficiency in the glycosylation reaction. However, the limitations of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate include its high cost and the need for specialized equipment and expertise for its synthesis and use in lab experiments.
Zukünftige Richtungen
The future directions for [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate include its potential applications in the development of new methods for the synthesis of complex carbohydrates and glycoconjugates. This compound has been shown to have a high degree of selectivity and efficiency in the glycosylation reaction, and its use in the synthesis of glycoconjugates could have significant implications for the development of new drugs and therapies. Additionally, further research is needed to explore the potential applications of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate in other areas of scientific research, such as the study of the glycosylation of proteins and its role in various biological processes.
Synthesemethoden
The synthesis of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate involves the reaction between 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide and 3,4,6-tri-O-acetyl-2-azido-2-deoxy-β-D-glucopyranosyl bromide. The reaction takes place in the presence of silver triflate as a catalyst and yields [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate as the final product.
Wissenschaftliche Forschungsanwendungen
[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate has been widely used in scientific research for its potential applications in the synthesis of carbohydrates and glycoconjugates. This compound has been used to study the glycosylation of proteins and its role in various biological processes. It has also been used to develop new methods for the synthesis of complex carbohydrates and glycoconjugates.
Eigenschaften
CAS-Nummer |
1230-36-0 |
---|---|
Produktname |
[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate |
Molekularformel |
C14H22O7 |
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
[2-(3-acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C14H22O7/c1-9(15)19-11-5-3-7-17-13(11)21-14-12(20-10(2)16)6-4-8-18-14/h11-14H,3-8H2,1-2H3 |
InChI-Schlüssel |
CTCGYDFSKYEJIU-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCCOC1OC2C(CCCO2)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1CCCOC1OC2C(CCCO2)OC(=O)C |
Andere CAS-Nummern |
1230-36-0 |
Synonyme |
[2-(3-acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.